

pharmacokinetic studies Dimoxamine hydrochloride salt

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dimoxamine, (S)-

CAS No.: 52881-88-6

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Chemical and Pharmacological Profile of Dimoxamine

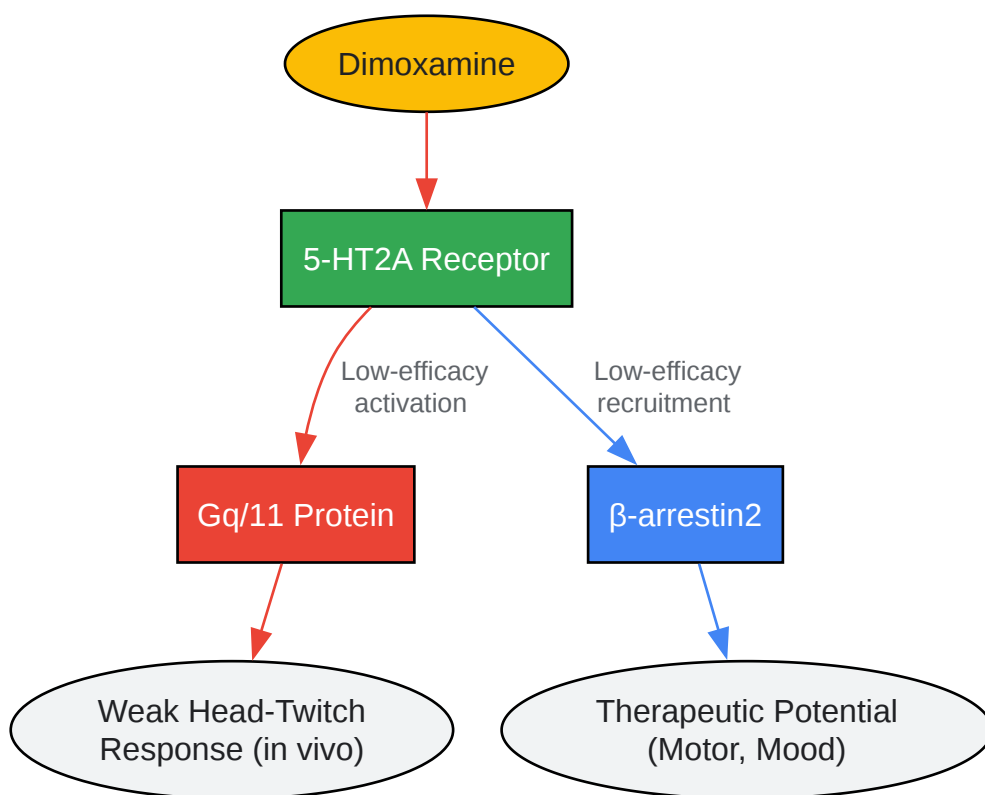
The table below summarizes the core identification and known properties of Dimoxamine for researcher reference.

Property	Description
Systematic Name	1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine [1]
Other Names	Ariadne; BL-3912; 4C-D; 4C-DOM [1]
Molecular Formula	C ₁₃ H ₂₁ NO ₂ (Free base) [1]
Molecular Weight	223.316 g/mol (Free base) [1]
Hydrochloride Salt Formula	C ₁₃ H ₂₂ ClNO ₂ [2]
Drug Class	Serotonin 5-HT ₂ receptor partial agonist; Non-hallucinogenic phenethylamine [1] [3]

Property	Description
Therapeutic Interest	Antidepressant; potential treatment for Parkinson's disease and schizophrenia (based on historical clinical observations) [3]

Known Pharmacological Mechanisms

Dimoxamine acts as a **partial agonist** at serotonin receptors, with a primary affinity for the 5-HT_{2A} receptor. Its key differentiator from related compounds (like DOM) is its lower signaling efficacy, which is believed to be the reason for its lack of hallucinogenic effects despite engaging the same primary receptor [3]. The following diagram illustrates its core signaling mechanism.



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The pharmacological profile is further detailed by its binding affinity (K_i) for various receptors. The following table provides quantitative data from a 2023 study.

Table 2: In Vitro Receptor Binding Affinity and Functional Activity of Dimoxamine (Ariadne) [3]

Receptor / Transporter	Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)	Notes
5-HT _{2A}	120	39 - 1,300	Partial agonist; primary target [3].
5-HT _{2B}	>10,000	217 - >32,000	Agonist [3].
5-HT _{2C}	Not Disclosed (ND)	120 - 582	Agonist [3].
5-HT _{1A}	>10,000	656	Agonist [3].
Monoamine Transporters (SERT, NET, DAT)	>10,000	>50,000 (IC ₅₀)	Essentially no activity [3].

Proposed Protocol for Pharmacokinetic Studies

Since specific PK data for Dimoxamine hydrochloride in the public domain is scarce, this protocol is constructed based on standard pharmacokinetic principles and the general research approach for CNS-active small molecules [4].

Analytical Method Development and Validation

- **Objective:** To develop a sensitive, specific, and validated bioanalytical method for quantifying Dimoxamine in biological matrices (e.g., plasma, brain tissue).
- **Suggested Technique:** Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), following approaches used for similar amines [5].
- **Key Parameters:** Validate for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, and stability under storage and processing conditions.

Preclinical Pharmacokinetic Study Design

- **Objective:** To characterize the basic ADME properties of Dimoxamine hydrochloride in relevant animal models.

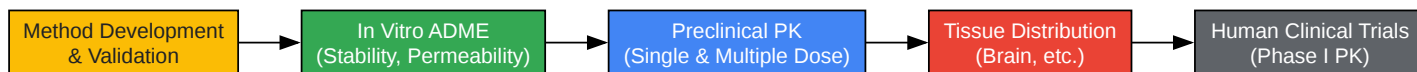
- **Species:** Typically one rodent (e.g., rat) and one non-rodent (e.g., minipig or non-human primate) species [4].
- **Dosing:** Administer via the intended clinical route (e.g., oral) and intravenously (IV) to determine absolute bioavailability. The IV dose is critical for calculating fundamental PK parameters [4].
- **Sample Collection:** Collect serial blood/plasma samples at predetermined time points post-dose. For CNS-targeted drugs, collect brain tissue at various times to determine brain-to-plasma ratio.
- **Data Analysis:** Use non-compartmental analysis (NCA) to determine key parameters as outlined below.

Table 3: Key Pharmacokinetic Parameters to Assess in Preclinical Studies

Parameter	Description	Significance
C_{max}	Maximum observed plasma concentration	Indicates peak exposure and potential for acute effects/toxicity.
T_{max}	Time to reach C_{max}	Reflects the rate of absorption.
AUC_{0-t}	Area under the concentration-time curve from zero to last time point	Measure of total systemic exposure.
$t_{1/2}$	Terminal elimination half-life	Informs dosing frequency.
V_d	Volume of Distribution	Indicates extent of tissue distribution outside the central compartment.
CL	Clearance	Indicates the body's efficiency in eliminating the drug.
F	Bioavailability	Fraction of the administered dose that reaches systemic circulation.

Proposed Experimental Workflow

The overall flow of a comprehensive PK study program can be visualized as follows.



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Important Considerations for Researchers

- **Re-Establishing Research:** As Dimoxamine is an older investigational compound, researchers must essentially restart its pharmacological profiling. The available historical data from the 1970s trials provides a strong rationale but requires modern validation [1] [3].
- **Focus on PK/PD Relationship:** Given its unique mechanism (non-hallucinogenic 5-HT_{2A} agonism), it is crucial to link PK data with PD endpoints. In animal models, this could include measuring its effects on the head-twitch response (minimal expected) and in models of Parkinson's disease or depression [3].
- **Metabolite Identification:** The metabolism of Dimoxamine is not detailed in the available literature. Early-stage PK studies should include efforts to identify major metabolites and assess their potential activity.

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To cite this document: Smolecule. [pharmacokinetic studies Dimoxamine hydrochloride salt].

Smolecule, [2026]. [Online PDF]. Available at:

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